Sarolaner
Overview
Description
Sarolaner is an ectoparasiticide veterinary medication primarily used for the treatment of flea and tick infestations in dogs. It belongs to the isoxazoline class of compounds and is known for its broad-spectrum activity against various ectoparasites. This compound is marketed under the brand name Simparica and is also a component of combination drugs like Simparica Trio and Revolution Plus .
Mechanism of Action
- Its primary targets are GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in the arthropod nervous system .
- By disrupting these channels, sarolaner inhibits the uptake of chloride ions into the central nervous system of mites and insects, leading to increased nerve stimulation .
- Additionally, it binds to chloride-gated channels with greater affinity in arthropods than in mammals .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Sarolaner functions by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects . These receptors are crucial for the transmission of neuronal signals. By binding to the chloride channels in nerve and muscle cells, this compound blocks the transmission of these signals, leading to paralysis and death of the parasites . The compound interacts with GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels, exhibiting a high affinity for these receptors in arthropods compared to mammals .
Cellular Effects
This compound exerts its effects on various cell types by targeting the neuromuscular junctions. In insects, it causes paralysis by inhibiting the GABA and glutamate receptors, which are essential for normal nerve and muscle function . This inhibition leads to an accumulation of chloride ions within the cells, disrupting the electrochemical gradient and resulting in cellular dysfunction and death . In mammals, this compound has a much lower affinity for these receptors, minimizing its impact on mammalian cell function .
Molecular Mechanism
At the molecular level, this compound binds to the GABA and glutamate receptors in the neuromuscular junctions of insects . This binding inhibits the normal function of these receptors, preventing the transmission of neuronal signals. The inhibition of GABA-elicited currents at both susceptible and resistant flea GABACls is a key aspect of this compound’s mechanism of action . Additionally, this compound has been shown to have a long-lasting plasma concentration and greater in vitro flea and tick potency compared to other isoxazolines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated rapid and sustained efficacy against fleas and ticks. It is rapidly absorbed following oral administration, with a bioavailability of over 85% . The compound maintains effective plasma concentrations for up to 35 days, providing long-term protection against ectoparasites . This compound is stable under various conditions, and its degradation products have minimal impact on its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single monthly dose of 2-4 mg/kg has been shown to provide excellent efficacy against flea and tick infestations . Higher doses may lead to adverse effects such as muscle tremors, ataxia, and seizures in some dogs . At therapeutic doses, this compound is well-tolerated and provides sustained protection against ectoparasites .
Metabolic Pathways
This compound is minimally metabolized in dogs, with over 99.9% of the compound binding to plasma proteins . It is primarily eliminated via biliary excretion, with a half-life of 11-12 days . The minimal metabolism and high protein binding contribute to its long-lasting efficacy and stability in the body .
Transport and Distribution
Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It is highly protein-bound, which facilitates its transport and distribution within cells and tissues . The compound accumulates in the plasma, maintaining effective concentrations for extended periods .
Subcellular Localization
This compound is localized primarily in the neuromuscular junctions of insects, where it exerts its inhibitory effects on GABA and glutamate receptors . The compound’s high affinity for these receptors ensures its targeted action against ectoparasites while minimizing its impact on mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarolaner is synthesized through a multi-step process that involves the formation of an azetidine-based isoxazoline core. The synthetic route typically includes the following steps:
Formation of the Isoxazoline Ring: This involves the reaction of a suitable nitrile oxide with an alkene to form the isoxazoline ring.
Introduction of the Azetidine Ring: The isoxazoline intermediate is then reacted with an azetidine derivative to form the spirocyclic structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties and biological activity.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification Processes: Utilizing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Sarolaner undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Sarolaner has a wide range of scientific research applications, including:
Veterinary Medicine: Used for the treatment and prevention of flea and tick infestations in dogs and cats.
Parasitology: Studied for its efficacy against various ectoparasites and its potential to control parasitic infestations in animals.
Pharmacology: Research on its pharmacokinetics, safety, and efficacy in different animal models.
Toxicology: Investigated for its safety profile, including potential side effects and toxicity in animals.
Comparison with Similar Compounds
Sarolaner is compared with other isoxazoline compounds such as:
Afoxolaner: Marketed under the brand name NexGard, it is also used for the treatment of flea and tick infestations in dogs.
Fluralaner: Marketed under the brand name Bravecto, it provides long-lasting protection against fleas and ticks.
Lotilaner: Marketed under the brand name Credelio, it is another isoxazoline compound used for similar purposes.
This compound’s uniqueness lies in its rapid and consistent kill of fleas and ticks, making it highly effective for the control of ectoparasite infestations .
Properties
IUPAC Name |
1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFKKUZMDEUIP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F4N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336934 | |
Record name | Sarolaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398609-39-6 | |
Record name | Sarolaner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarolaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylsulfonyl Ethanone Derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAROLANER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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